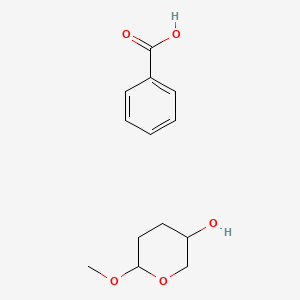
Benzoic acid;6-methoxyoxan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;6-methoxyoxan-3-ol: is an organic compound that combines the structural features of benzoic acid and 6-methoxyoxan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 6-methoxyoxan-3-ol is a derivative of tetrahydropyran with a methoxy group at the 6th position and a hydroxyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions:
-
Synthesis of Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. The reaction typically involves heating toluene with the oxidizing agent under reflux conditions.
- Another method involves the hydrolysis of benzamide or benzonitrile in the presence of a strong acid or base.
-
Synthesis of 6-Methoxyoxan-3-ol:
- 6-Methoxyoxan-3-ol can be synthesized by the methoxylation of tetrahydropyran-3-ol. This involves the reaction of tetrahydropyran-3-ol with methanol in the presence of an acid catalyst such as sulfuric acid.
-
Combining Benzoic Acid and 6-Methoxyoxan-3-ol:
- The final compound can be synthesized by esterification or amidation reactions between benzoic acid and 6-methoxyoxan-3-ol. This typically involves the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen in the presence of a cobalt or manganese catalyst.
- The production of 6-methoxyoxan-3-ol on an industrial scale may involve the continuous flow methoxylation of tetrahydropyran-3-ol using methanol and an acid catalyst.
化学反应分析
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene-1,2-dicarboxylic acid (phthalic acid) under strong oxidizing conditions.
- 6-Methoxyoxan-3-ol can be oxidized to form 6-methoxyoxan-3-one.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- 6-Methoxyoxan-3-ol can be reduced to 6-methoxytetrahydropyran using hydrogen gas and a palladium catalyst.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
- 6-Methoxyoxan-3-ol can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
- Substitution reagents: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
- Oxidation of benzoic acid forms phthalic acid.
- Reduction of benzoic acid forms benzyl alcohol.
- Substitution reactions of benzoic acid form nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
科学研究应用
Chemistry:
- Benzoic acid;6-methoxyoxan-3-ol can be used as a building block in organic synthesis for the preparation of more complex molecules.
- It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- The compound can be used in the study of metabolic pathways involving aromatic acids and tetrahydropyran derivatives.
- It may serve as a model compound for studying enzyme-catalyzed reactions involving esterification and amidation.
Medicine:
- Potential applications in drug development due to its unique structural features that may impart specific biological activities.
- It can be used in the formulation of topical antiseptics and preservatives.
Industry:
- Used as an intermediate in the production of polymers, resins, and plasticizers.
- It can be employed in the manufacture of fragrances and flavoring agents.
作用机制
Molecular Targets and Pathways:
- The mechanism of action of benzoic acid;6-methoxyoxan-3-ol may involve interactions with enzymes that catalyze esterification and amidation reactions.
- It may act as an inhibitor or substrate for enzymes involved in the metabolism of aromatic acids and tetrahydropyran derivatives.
- The compound may also interact with cellular receptors and signaling pathways, leading to specific biological effects.
相似化合物的比较
- Benzoic acid derivatives: Benzyl alcohol, benzaldehyde, benzoyl chloride.
- Tetrahydropyran derivatives: Tetrahydropyran-3-ol, 6-methoxytetrahydropyran.
Uniqueness:
- The combination of benzoic acid and 6-methoxyoxan-3-ol in a single molecule imparts unique chemical properties that are not present in the individual components.
- The presence of both aromatic and tetrahydropyran moieties allows for diverse chemical reactivity and potential applications in various fields.
Comparison:
- Compared to benzyl alcohol, benzoic acid;6-methoxyoxan-3-ol has a higher molecular weight and different functional groups, leading to distinct chemical reactivity.
- Compared to tetrahydropyran-3-ol, the presence of the benzoic acid moiety in this compound provides additional sites for chemical modification and potential biological activity.
属性
CAS 编号 |
646465-29-4 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
benzoic acid;6-methoxyoxan-3-ol |
InChI |
InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-8-6-3-2-5(7)4-9-6/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |
InChI 键 |
OYIJBECNXJLGKO-UHFFFAOYSA-N |
规范 SMILES |
COC1CCC(CO1)O.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
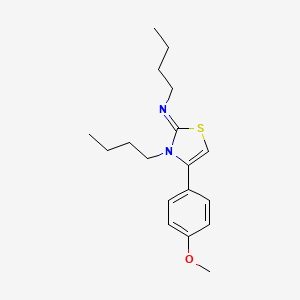


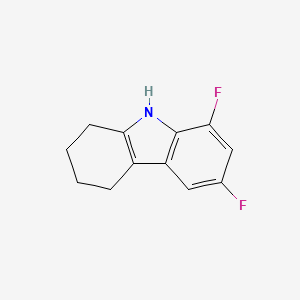
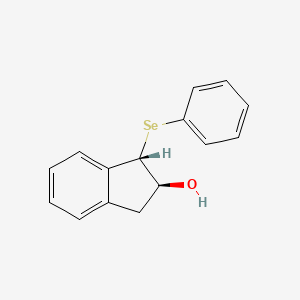
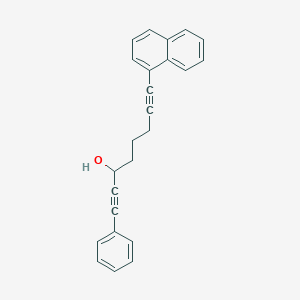
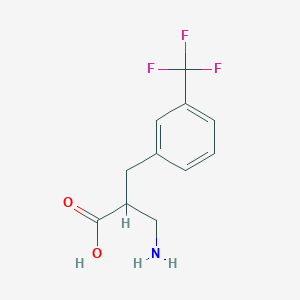
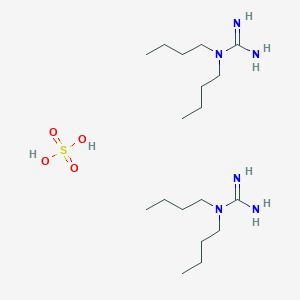
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
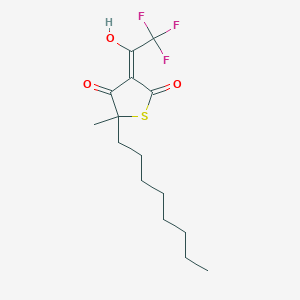
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
